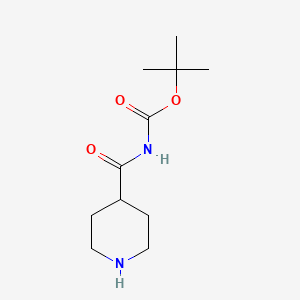

N-Boc-4-Piperidinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(piperidine-4-carbonyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-9(14)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFPEKVIKISEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 4 Piperidinecarboxamide and Its Derivatives

Direct Synthesis Strategies of N-Boc-4-Piperidinecarboxamide

The most direct route to N-Boc-4-piperidinecarboxamide involves the protection of the secondary amine of 4-piperidinecarboxamide. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.

Reaction Pathways from 4-Piperidinecarboxamide

The fundamental reaction for the synthesis of N-Boc-4-piperidinecarboxamide is the N-tert-butoxycarbonylation of 4-piperidinecarboxamide. This reaction is generally carried out by treating 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of a base. The base serves to deprotonate the piperidine (B6355638) nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the Boc anhydride.

A common procedure involves dissolving 4-piperidinecarboxamide in a suitable solvent system, such as a mixture of distilled water and an organic solvent like dichloromethane, in the presence of a base like triethylamine (B128534). google.com Di-tert-butyl dicarbonate is then added, often dropwise, to control the reaction rate. google.com The reaction proceeds at room temperature, leading to the formation of N-Boc-4-piperidinecarboxamide. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of N-Boc-4-piperidinecarboxamide is crucial for maximizing yield and ensuring high purity, which is essential for its use in subsequent synthetic steps. Key parameters that can be adjusted include the choice of base, solvent, reaction time, and purification method.

One patented method describes a process where 4-piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in a mixture of distilled water and triethylamine. google.com The reaction is stirred for 8-10 hours at room temperature. google.com After the reaction is complete, the pH is adjusted, and the product is extracted with dichloromethane. google.com The crude product is then purified by crystallization from acetone (B3395972) at low temperatures (0-2°C), yielding a white crystalline powder. google.com

Table 1: Optimization of Reaction Conditions for N-Boc-4-Piperidinecarboxamide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Triethylamine | A common organic base that effectively deprotonates the piperidine nitrogen without introducing harsh conditions. |

| Solvent | Water/Dichloromethane | A biphasic system that allows for the dissolution of both the starting material and reagents, facilitating the reaction and subsequent extraction. |

| Reagent | Di-tert-butyl dicarbonate | The standard and highly effective reagent for introducing the Boc protecting group. |

| Temperature | 20-25°C (Room Temperature) | Mild conditions that are sufficient for the reaction to proceed efficiently without promoting side reactions. |

| Reaction Time | 8-10 hours | An adequate duration to ensure the reaction goes to completion. google.com |

| Purification | Crystallization from Acetone | An effective method for obtaining a high-purity solid product. google.com |

Advanced Precursor Synthesis from N-Boc-4-Piperidinecarboxamide

N-Boc-4-piperidinecarboxamide serves as a key intermediate for the synthesis of other valuable piperidine derivatives. A particularly important transformation is its conversion to N-Boc-4-aminopiperidine.

Conversion to N-Boc-4-Aminopiperidine

The conversion of a primary amide to a primary amine with one fewer carbon atom is classically achieved through the Hofmann rearrangement. wikipedia.orgtcichemicals.comchemistrysteps.comresearchgate.net This reaction is a powerful tool for the synthesis of amines from readily available amides. researchgate.net

Bromination and Hydrolysis Techniques

The Hofmann rearrangement proceeds through a multi-step mechanism. srmist.edu.inslideshare.net First, the primary amide reacts with bromine in the presence of a base to form an N-bromoamide intermediate. wikipedia.org Further deprotonation by the base generates a bromoamide anion. wikipedia.org This anion is unstable and undergoes rearrangement, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org

In the final stage, the isocyanate intermediate is hydrolyzed by the aqueous basic solution. wikipedia.org This involves the nucleophilic addition of water to the isocyanate, forming a carbamic acid. wikipedia.orgchemistrysteps.com Carbamic acids are generally unstable and readily decarboxylate, losing carbon dioxide to yield the final primary amine product. wikipedia.orgchemistrysteps.com

A specific synthetic protocol involves adding bromine dropwise to a sodium hydroxide solution, followed by the addition of N-Boc-4-piperidinecarboxamide. google.com The mixture is then heated to reflux. google.com After cooling and pH adjustment, the product is extracted and purified by crystallization from petroleum ether to yield N-Boc-4-aminopiperidine as a white crystal. google.com

Strategies for Industrial Scale Production of N-Boc-4-Aminopiperidine

For the industrial-scale production of N-Boc-4-aminopiperidine, several factors must be considered to ensure a safe, efficient, and cost-effective process. The use of readily available and inexpensive raw materials is a key advantage of the described synthetic route starting from 4-piperidinecarboxamide. google.com

The operational simplicity of the two-step process (Boc protection followed by Hofmann rearrangement) makes it amenable to large-scale manufacturing. google.com However, the handling of bromine, a corrosive and hazardous reagent, requires specialized equipment and stringent safety protocols.

To mitigate the risks associated with bromine, alternative reagents for the Hofmann rearrangement can be considered, such as N-bromosuccinimide (NBS) or sodium hypochlorite. wikipedia.org These reagents can be easier and safer to handle on an industrial scale.

Furthermore, optimizing the purification steps is crucial for large-scale production. While crystallization is an effective method for achieving high purity, process parameters such as solvent choice, temperature, and cooling rate need to be carefully controlled to ensure consistent crystal size and morphology, which can impact filtration and drying times.

Table 2: Comparison of Reagents for Hofmann Rearrangement

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Bromine (Br₂) | Highly effective and well-established. | Corrosive, toxic, and requires careful handling. |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine. | Higher cost compared to bromine. |

| Sodium Hypochlorite (NaOCl) | Inexpensive and readily available (bleach). | Can be less selective and may lead to side reactions. |

Reductive Amination Methodologies for Piperidine Systems

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, valued for its efficiency in forming C-N bonds. acs.org This methodology typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of piperidine systems, this can be applied in both intramolecular and intermolecular strategies.

A key approach is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This one-pot reaction involves a cascade of at least four steps: initial imine formation, reduction, subsequent intramolecular imine formation, and a final reduction. chim.it The versatility of this method is enhanced by the wide availability of various amines that can serve as the nitrogen source. chim.it

In the context of synthesizing derivatives related to N-Boc-4-piperidinecarboxamide, a common starting material is N-Boc-4-piperidone. A successful synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine has been achieved through a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net

The choice of reducing agent is critical for the success of reductive amination. Common reagents and their typical conditions are summarized in the table below.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF, Dioxane | Water-sensitive; not very compatible with methanol. |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol | Not water-sensitive; Lewis acids (e.g., Ti(iPrO)₄, ZnCl₂) can be added to improve yields for less reactive substrates. |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Can also reduce aldehydes and ketones, so it is typically added after the imine has fully formed. |

Green Chemistry Approaches in Piperidine Derivative Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. This includes the use of sustainable solvents, catalysts, and atom-economical reactions.

An efficient and environmentally friendly approach for the synthesis of N-substituted piperidones and piperidines has been developed, offering significant advantages over classical methods like the Dieckman approach. nih.gov This methodology has been applied to the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one, a key starting material for various pharmaceutical agents. nih.gov The use of water as a solvent in multicomponent reactions for the synthesis of highly substituted piperidines is another example of a green synthetic procedure, where water can catalyze the reaction through hydrogen bonding. ajchem-a.com Furthermore, solvent-free arylation of piperazine has been demonstrated as a "green" amination procedure. nih.gov

The hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. rsc.org This transformation, however, can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom. chemrxiv.org

Recent advancements have focused on the use of various transition metal catalysts to achieve this reduction under milder conditions. Rhodium catalysts, in particular, have shown significant promise. A stable, commercially available rhodium compound, Rh₂O₃, has been effectively used for the reduction of various unprotected pyridines under mild conditions. rsc.orgrsc.org Studies have also explored rhodium precatalysts like [(η⁵-C₅Me₅)Rh(N-C)H] for the hydrogenation of a diverse array of N-heteroarenes, including pyridine. acs.orgosti.gov

Iridium catalysts have also emerged as robust and selective options for the ionic hydrogenation of pyridines to the corresponding functionalized piperidines. chemrxiv.orgchemrxiv.org An air and moisture stable C,N-cyclometalated iridium complex, in the presence of a strong acid, has been shown to hydrogenate a broad range of substituted pyridines, tolerating a variety of functional groups. epfl.ch This method is scalable and provides the free secondary amines as stable piperidinium salts. chemrxiv.org

The table below summarizes the conditions for the hydrogenation of various functionalized pyridines using a Rh₂O₃ catalyst. researchgate.net

Table 2: Hydrogenation of Functionalized Pyridines with Rh₂O₃ Catalyst

| Substrate | Product Yield (%) |

|---|---|

| Pyridine-2-carboxamide | 92 |

| Pyridine-3-carboxamide | >99 |

| Pyridine-4-carboxamide | >99 |

| 2-Acetylpyridine | 95 |

| 6-Hydroxypyridine-2-carboxylic acid | 91 |

Reaction conditions: substrate (0.8 mmol.), Rh₂O₃ (1 mg, 0.5 mol%) and TFE (1 mL) with molecular hydrogen (5 bar) at 40 °C for 16 hours. Yield determined using NMR spectroscopy.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a widely used method for the synthesis of C-N bonds and has been applied to the functionalization of piperidines. wikipedia.org This reaction has proven valuable in drug discovery programs for coupling piperidines with various (hetero)aromatic bromides. acs.orgthieme-connect.com The development of sophisticated phosphine ligands has expanded the scope of this reaction to a wide variety of amines and aryl groups under mild conditions. wikipedia.org

High-throughput experimentation has been utilized to identify effective catalysts for the coupling of piperidine-based nucleophiles with five-membered (hetero)aromatic bromides, overcoming previous limitations in the methodology. acs.org For instance, the palladium-catalyzed N-arylation of piperidines bearing carboxylic acid derivatives has been employed in the synthesis of piperidine carboxamides as potential therapeutic agents. acs.org

Table 3: Catalyst Systems for Buchwald-Hartwig Amination

| Generation | Ligand Type | Substrate Scope | Key Advantages |

|---|---|---|---|

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Aryl bromides, primary and secondary amines | Established the initial feasibility of the reaction. |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Extended to aryl iodides and triflates, primary amines | Higher rates and better yields. |

| Third Generation | Sterically hindered ligands (e.g., biarylphosphines) | Aryl chlorides, weaker bases, room temperature reactions | Broader substrate scope and milder conditions. |

The synthesis of optically enriched piperidines is of significant interest in medicinal chemistry. A palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone has been optimized to produce functionalized chiral piperidines. rsc.orgrsc.org This method provides access to a chiral piperidinyl allylic boronate, a versatile intermediate that can be used in subsequent reactions to create substituted dehydropiperidines. rsc.orgrsc.org

A systematic optimization of reaction conditions revealed that green solvents like cyclopentyl methyl ether (CPME) are suitable, providing high enantioselectivity (up to 92% ee) with a low catalyst loading of 3 mol%. rsc.orgrsc.org This process has been demonstrated to be scalable to the multigram level, highlighting its practical utility. rsc.orgrsc.org

Functional Group Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthetic chemistry of piperidine-containing molecules, including N-Boc-4-Piperidinecarboxamide. Its widespread use stems from its ability to mask the reactivity of the piperidine nitrogen under a variety of conditions, yet it can be removed under specific, controlled acidic environments. This section details the common methodologies for the installation (protection) of the N-Boc group onto piperidine rings and explores modern, efficient techniques for its removal (deprotection) using solid acid catalysts in continuous flow systems.

N-Boc Protection Methodologies in Piperidine Chemistry

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of a piperidine ring is a fundamental transformation in organic synthesis. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). acsgcipr.org This pyrocarbonate reacts with the secondary amine of the piperidine nucleus to form a stable N-tert-butoxycarbonyl derivative, or carbamate (B1207046). acsgcipr.org These Boc-protected piperidines are generally unreactive toward most bases and nucleophiles, which allows for selective reactions at other positions of the molecule. acsgcipr.orgnih.gov

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Common bases include sodium bicarbonate, triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP). acsgcipr.orgrsc.org The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions. Aqueous conditions using sodium bicarbonate are common, while anhydrous conditions in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be employed with organic bases like TEA or the highly efficient catalyst DMAP. acsgcipr.orgrsc.orgrsc.org

Recent advancements have focused on developing more environmentally benign and efficient protocols. Methodologies for N-tert-butoxycarbonylation have been developed that proceed under solvent-free conditions, sometimes with catalytic iodine, or even in water without any catalyst, leading to high yields and chemoselectivity. acs.orgrsc.org These methods often simplify the purification process, as side products associated with base-catalyzed reactions, such as isocyanates, can be avoided. rsc.org

The following table summarizes various methodologies for the N-Boc protection of piperidine and related amines, highlighting the diversity of applicable reaction conditions.

Table 1: Methodologies for N-Boc Protection of Amines

| Reagent | Base / Catalyst | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| (Boc)₂O | Sodium Bicarbonate | Water / Dioxane | Room Temp. | 1-4 hours | acsgcipr.org |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 hour | rsc.org |

| (Boc)₂O | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile or DCM | 0 °C to Room Temp. | < 1 hour | acsgcipr.orgrsc.org |

| (Boc)₂O | None (Catalyst-free) | Water / Acetone | Room Temp. | 8-12 minutes | rsc.org |

| (Boc)₂O | Iodine (catalytic) | None (Solvent-free) | Room Temp. | 15-40 minutes | acs.org |

Continuous N-Boc Deprotection Using Solid Acid Catalysts

While the Boc group is stable under basic and nucleophilic conditions, its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. acsgcipr.orgnih.gov However, these homogeneous methods can present challenges in large-scale synthesis, including difficult separation of the acidic reagent from the product and potential compatibility issues with other acid-sensitive functional groups.

To address these limitations, significant research has been directed toward the use of solid acid catalysts in continuous flow reactors. researchgate.net This heterogeneous catalysis approach offers numerous advantages, such as simplified product isolation (the catalyst is contained in a fixed bed), the potential for catalyst recycling, and enhanced efficiency and productivity compared to traditional batch processes. researchgate.netscispace.com

A variety of solid acids have been demonstrated to be effective for N-Boc deprotection, including sulfonated resins, montmorillonite K10 clay, silica gel, and zeolites. acsgcipr.orgscispace.com In a continuous flow setup, a solution of the N-Boc protected piperidine derivative is pumped through a heated column packed with the solid acid catalyst. The acidic sites on the catalyst's surface facilitate the cleavage of the Boc group. acsgcipr.org

One study highlighted the use of H-BEA zeolite as a highly effective catalyst for the continuous N-Boc deprotection of various amines in tetrahydrofuran (THF). researchgate.net High yields were achieved with very short residence times (often under one minute) at elevated temperatures (e.g., 140 °C), conditions that are not feasible in batch mode due to the solvent's low boiling point. researchgate.netscispace.com The process demonstrated high throughput and sustained catalyst activity over extended periods. scispace.com Interestingly, the study suggested that moderately acidic silanol defect sites, rather than the strongest Brønsted acid sites within the zeolite framework, were responsible for the catalytic activity, as the stronger sites were likely poisoned by the basic amine product. researchgate.net

The following table presents research findings on the continuous flow deprotection of N-Boc amines using different solid acid catalysts.

Table 2: Continuous N-Boc Deprotection Using Solid Acid Catalysts

| Catalyst | Substrate Example | Solvent | Temperature | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| H-BEA Zeolite | Boc-p-chloroaniline | THF | 140 °C | < 1 minute | >95% | researchgate.netscispace.com |

| H-BEA Zeolite | Boc-4-aminobenzonitrile | THF | 140 °C | < 1 minute | >95% | acs.org |

| H-BEA Zeolite | Boc-tryptophanol | THF | 200 °C | 11.8 minutes | 92% | acs.org |

| Montmorillonite K10 | Aromatic N-Boc amines | Dichloroethane | Reflux | N/A (Batch) | High | scispace.com |

Chemical Reactivity and Transformation of N Boc 4 Piperidinecarboxamide Analogues

Oxidation and Reduction Reactions of the Piperidine (B6355638) Ring and Carboxamide Moiety

The N-Boc-piperidine system can undergo selective oxidation and reduction at both the heterocyclic ring and the side-chain functionalities.

Oxidation: The direct oxidation of the C-H bonds of the piperidine ring, particularly at the α-position to the nitrogen, can lead to the formation of N-acyliminium ions. nih.gov These reactive intermediates are valuable for introducing further functionality. Studies using hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO)n and diacetoxyiodobenzene (B1259982) (PhI(OAc)2), have demonstrated the ability to functionalize the piperidine ring. For instance, treatment of N-Boc-piperidine with certain iodine(III) reagents and TMSBr can lead to α-hydroxy-β,β-dibromo functionalized products. nih.gov However, direct oxidation of N-Boc protected piperidines can sometimes be challenging; for example, reactions with molecular bromine may not proceed to the desired product, potentially due to decomposition caused by the generation of HBr. nih.gov The oxidation of hydroxyl-substituted analogues, such as N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, is a common transformation that can be achieved with high efficiency using various catalytic systems, including those based on nickel. chemicalbook.com

Reduction: The reduction of functional groups on the N-Boc-piperidine scaffold is a key strategy for creating diverse derivatives. The carbonyl group in N-Boc-piperidone analogues is readily reduced to a hydroxyl group. Biocatalytic methods, using enzymes like carbonyl reductase from Pichia pastoris, have been developed for the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high yield and excellent enantiomeric excess. researchgate.net Chemical reduction of the carboxamide group itself to an amine is also a feasible transformation, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). jst.go.jp This reaction converts the carboxamide moiety into a primary amine, providing a different point of attachment for further synthetic modifications.

| Reaction Type | Substrate Analogue | Reagents/Conditions | Product | Yield | Reference |

| Oxidation | N-Boc-4-hydroxypiperidine | (NHC)–Ni0 system | N-Boc-4-piperidone | 95% | chemicalbook.com |

| Asymmetric Reduction | N-Boc-3-piperidone | Pichia pastoris SIT2014, Glucose | (S)-N-Boc-3-hydroxypiperidine | 85.4% | researchgate.net |

| Reduction | N-Benzyl-4-piperidinecarboxamide | LiAlH4, Et2O, reflux | N-Benzyl-4-(aminomethyl)piperidine | - | jst.go.jp |

Nucleophilic Substitution Reactions and Derivative Formation

The N-Boc-piperidine scaffold is extensively used in nucleophilic substitution reactions to build more complex molecules. The nitrogen atom of the piperidine ring, once deprotected, can act as a nucleophile. evitachem.com However, with the Boc group in place, reactions are often directed at other positions.

For instance, 4-amino-1-Boc-piperidine, an analogue derived from the corresponding carboxamide via Hofmann degradation, readily participates in substitution reactions where the C4-amino group acts as the nucleophile. Similarly, the carbonyl carbon of N-Boc-4-piperidone is a key electrophilic site for nucleophilic additions. Lithiated species can add to the ketone, leading to tertiary alcohols which can be further dehydrated and hydrogenated to produce a variety of 4-substituted piperidines. chemicalbook.com

The Kabachnik-Fields reaction, a three-component reaction, has been successfully applied to N-Boc-piperidin-4-one with an amine and a phosphite (B83602) to yield cyclic α-aminophosphonates, demonstrating the versatility of the piperidone analogue in multicomponent strategies. beilstein-journals.org

| Reaction | Substrate Analogue | Reagents | Product Type | Yield | Reference |

| Kabachnik-Fields | N-Boc-piperidin-4-one | (EtO)2P(O)H, Benzylamine, AlCl-Phthalocyanine catalyst | α-Aminophosphonate | 99% | beilstein-journals.org |

| Nucleophilic Addition | N-Boc-4-piperidone | Lithiated Adamantylmethylamine | Tertiary alcohol intermediate | - | chemicalbook.com |

| Aza-Michael Reaction | N-Boc-piperidin-4-one | Acrylonitrile | 3-carbon modified derivative | - | researchgate.net |

Intramolecular Cyclization Reactions Involving Piperidine Derivatives

Intramolecular cyclization of functionalized N-Boc-piperidine analogues is a powerful strategy for constructing fused and bridged bicyclic systems. nih.gov These reactions can form new C-C or C-N bonds, leading to complex heterocyclic architectures. nih.gov

Gold-catalyzed intramolecular reactions have been employed to synthesize piperidinyl enol esters and ketones from ε-N-protected propargylic esters. beilstein-journals.org Another approach involves the intramolecular nucleophilic addition of an α-amino carbanion (generated by lithiation adjacent to the Boc-protected nitrogen) to an in-situ generated aryne, which successfully yields C-1 arylated benzazepines after deprotection. researchgate.net

Furthermore, N-Boc-piperidin-4-one can participate in domino reactions. For example, its reaction with o-phenylenediamine (B120857) can lead to the formation of a hydrobenzimidazo[2,1-e]acridine structure. chemicalbook.com The intramolecular aza-Michael reaction is another key strategy, used to construct enantiomerically enriched N-heterocycles from substrates containing an amine and a tethered alkene. nih.gov

| Cyclization Type | Substrate Analogue | Key Reagents | Product Type | Reference |

| Aryne Addition | N-Boc-protected amine with aryl halide precursor | n-BuLi, TMP | 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepine | researchgate.net |

| Gold-Catalyzed | ε-N-protected propargylic ester | Gold Catalyst | Piperidinyl enol ester/ketone | beilstein-journals.org |

| Domino Reaction | N-Boc-piperidin-4-one | o-Phenylenediamine | Hydrobenzimidazo[2,1-e]acridine | chemicalbook.com |

| Reductive Hydroamination | Alkyne with enamine precursor | Acid, Reducing agent | Piperidine | nih.gov |

Enantioselective Deprotonation Studies of Boc-Piperidine Systems

The asymmetric deprotonation of N-Boc-piperidine at the C2 position, followed by quenching with an electrophile, is a potent method for synthesizing chiral 2-substituted piperidines. However, this transformation is notoriously challenging compared to its five-membered ring analogue, N-Boc-pyrrolidine. researchgate.net The difficulty arises from steric factors and the conformational dynamics of the piperidine ring. researchgate.netacs.org

Extensive research has focused on the use of a strong base, typically sec-butyllithium (B1581126) (s-BuLi), complexed with a chiral ligand. The diamine (-)-sparteine (B7772259) is a classic ligand for this purpose, but it provides lower enantioselectivity with N-Boc-piperidine than with N-Boc-pyrrolidine. nih.govresearchgate.net This has spurred the development of alternative chiral ligands, including (+)-sparteine surrogates, which have achieved higher enantiomeric ratios (up to 88:12 er), though yields can be variable. nih.govfigshare.com

A significant breakthrough is the use of catalytic dynamic resolution (CDR). nih.gov In this approach, a racemic 2-lithio-N-Boc-piperidine intermediate is equilibrated in the presence of a substoichiometric amount of a chiral ligand, allowing for the highly enantioselective synthesis of either enantiomer of the 2-substituted product. nih.gov Studies using in-situ IR spectroscopy have been crucial for monitoring these reactions and understanding the role of Boc-group rotation, which is significantly faster in the piperidine system compared to the pyrrolidine (B122466) system at low temperatures. acs.org

| Ligand System | Base | Substrate | Result | Reference |

| s-BuLi / (-)-sparteine | s-BuLi | N-Boc-piperidine | Low to moderate enantioselectivity | researchgate.netnih.gov |

| s-BuLi / (+)-sparteine surrogate | s-BuLi | N-Boc-piperidine | Up to 88:12 er (R:S), variable yields | nih.gov |

| Catalytic Chiral Ligand 8/9, TMEDA | - | rac-2-lithio-N-Boc-piperidine | Highly enantioselective synthesis of either R or S product | nih.gov |

| n-BuLi / (+)-sparteine | n-BuLi | N-Boc-2-aryl-4-methylenepiperidine | Kinetic resolution with high enantiomer ratios | acs.org |

Ring Expansion Reactions of N-Boc-4-Piperidone Analogues

Ring expansion reactions provide a pathway from piperidines to larger, seven-membered azepane rings. A notable example is the ring expansion of N-Boc-4-piperidone. This reaction has been reported to be hazardous under certain conditions, with potential for dangerous accumulation, exothermicity, and gas evolution, particularly when conducted in solvents like diethyl ether. chemicalbook.com This highlights the need for careful process control when scaling up such transformations. While the specific mechanism is not detailed in the provided context, such expansions often proceed via reactions like the Tiffeneau-Demjanov rearrangement, which involves the formation of a diazomethyl or related intermediate followed by migratory insertion to expand the ring.

Applications of N Boc 4 Piperidinecarboxamide in Academic Research

Role as a Key Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, the piperidine (B6355638) scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids. nih.govresearchgate.netijnrd.org N-Boc-4-Piperidinecarboxamide leverages this structural motif, providing a reliable starting point for developing new therapeutic agents. Its bifunctional nature allows for selective modifications at either the piperidine nitrogen (after deprotection) or the carboxamide group, enabling the systematic exploration of chemical space to optimize pharmacological properties. This strategic importance has positioned it as a cornerstone in numerous drug discovery campaigns. nih.gov

The piperidine ring is a fundamental component in more than twenty classes of pharmaceuticals. researchgate.net As such, N-Boc-4-Piperidinecarboxamide and its related piperidine derivatives are crucial intermediates in the synthesis of a vast range of compounds. nih.gov The protected nitrogen allows for precise chemical manipulations at other positions of the molecule without unintended side reactions. Once the desired molecular framework is assembled, the Boc group can be easily removed to reveal the secondary amine, which can then be further functionalized. This strategic approach is fundamental in creating libraries of compounds for high-throughput screening and in the targeted synthesis of fine chemicals and pharmaceutical intermediates. sgtlifesciences.com

The piperidine carboxamide scaffold has been a focus of research for the development of new analgesic and anti-inflammatory drugs. researchgate.netnih.gov Scientific studies have explored the synthesis of various amide and sulfonamide derivatives starting from piperidine-4-carboxamide to evaluate their potential to relieve pain. researchgate.net In preclinical studies using mouse models, certain synthesized derivatives demonstrated notable analgesic effects. researchgate.net The research into piperazine and piperidine derivatives continues to be an attractive area for identifying novel compounds with anti-inflammatory and anti-nociceptive properties. nih.govmdpi.com

Below is a summary of findings related to the biological evaluation of piperidine-4-carboxamide derivatives in preclinical models.

| Derivative Class | Biological Activity Investigated | Model | Key Finding |

| Sulfonamide Derivatives | Analgesia | Mice | Derivatives showed potential to relieve pain. researchgate.net |

| Amide Derivatives | Analgesia | Mice | Derivatives were effective in achieving analgesia. researchgate.net |

| General Piperidine Derivatives | Anti-inflammatory | Rat | Inhibition of carrageenan-induced paw edema. nih.gov |

In the context of synthetic opioid research, N-Boc protected piperidine derivatives are critical precursors. unodc.orgwikipedia.org Specifically, compounds such as N-Boc-4-piperidinone are key starting materials in well-established synthetic routes to fentanyl and its analogues. dtic.milun.orgincb.org The synthesis often involves a reductive amination of N-Boc-4-piperidinone with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP). dtic.mil This intermediate is then acylated and subsequently deprotected (removal of the Boc group) to yield norfentanyl, which is then alkylated to produce fentanyl. dtic.milcfsre.org The use of the Boc protecting group is essential for controlling the reactivity of the piperidine nitrogen during the initial steps of the synthesis. dtic.mil While N-Boc-4-piperidinone is a commonly cited precursor, the underlying N-Boc-piperidine core is the indispensable structural unit in these synthetic pathways.

A significant area of research involves the coupling of the piperidine carboxamide moiety with various sulfonyl chlorides to generate novel sulfonyl piperidine carboxamide derivatives. researchgate.netasianpubs.org This synthetic approach has been utilized to create libraries of new chemical entities for biological screening. nih.gov For instance, researchers have synthesized a series of novel sulfonamides derived from piperidine-4-carboxamide and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net These studies found that many of the synthesized compounds possessed comparable or enhanced antimicrobial profiles relative to the parent compound. researchgate.net This line of research highlights the utility of N-Boc-4-Piperidinecarboxamide as a scaffold for developing new agents to combat bacterial diseases. nih.govmdpi.com

The table below summarizes representative research on these derivatives.

| Starting Material | Derivative Class | Biological Activity Screened |

| Piperidine-4-carboxamide | Sulfonamide Derivatives | Antibacterial. researchgate.net |

| 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Sulfonamide Derivatives | Antimicrobial (Gram-positive, Gram-negative, Fungi). asianpubs.org |

| 4-N-Boc-aminopiperidine | Sulfonamide Derivatives | Antibacterial (Plant Bacterial Diseases). nih.gov |

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy for hypertension and cardiovascular disease. nih.gov The development of these drugs, such as captopril and lisinopril, was an early triumph of structure-based drug design. wikipedia.orgstereoelectronics.org A key structural feature of many ACE inhibitors is the presence of a cyclic amino acid, often proline, which mimics the C-terminal residue of ACE substrates. In the ongoing search for new generations of ACE inhibitors with improved efficacy and side-effect profiles, medicinal chemists explore novel scaffolds that can reproduce this critical binding interaction. N-Boc-4-Piperidinecarboxamide, and its corresponding carboxylic acid, represent valuable starting materials in this research context. They provide a conformationally constrained piperidine ring that can be elaborated into novel structures designed to fit the active site of ACE, making them useful tools in the academic and industrial research and development of potential new ACE inhibitors. researchgate.net

The inhibition of the HIV-1 protease enzyme is a critical strategy in the treatment of HIV/AIDS. nih.gov HIV protease inhibitors prevent the virus from maturing into an infectious form. diva-portal.org Structure-based drug design has been instrumental in developing potent inhibitors, many of which are nonpeptidal. Research has shown that piperidine-containing structures can serve as effective P2-ligands, which are molecular fragments that bind to the S2 subsite of the protease enzyme. nih.gov Specifically, a study demonstrated that an inhibitor containing an (R)-piperidine-3-carboxamide as the P2-ligand exhibited highly effective inhibitory activity against the enzyme. nih.gov The carboxamide group is crucial as it can form key hydrogen bond interactions with amino acid residues, such as Asp-29, in the enzyme's active site. nih.gov This provides a strong rationale for the use of N-Boc-4-Piperidinecarboxamide as a key intermediate in the design and synthesis of novel, potent HIV-1 protease inhibitors to combat the virus and overcome drug resistance. nih.govmdpi.com

Targeting Specific Receptor Ligands, including Sigma Receptor 1 (S1R)

The piperidine core of N-Boc-4-piperidinecarboxamide is a key pharmacophore for targeting various central nervous system (CNS) receptors, with significant research focusing on the Sigma-1 Receptor (S1R). researchgate.net S1R is an intracellular chaperone protein implicated in a wide range of neurological and psychiatric conditions, making it a valuable target for therapeutic drug design. researchgate.netnih.gov

Researchers utilize the N-Boc-4-piperidinecarboxamide scaffold to synthesize novel derivatives and study their structure-activity relationships (SAR) at the S1R. The Boc group can be removed to allow for the attachment of various aryl, alkyl, or other functional groups, leading to the creation of libraries of compounds for screening. These studies have identified piperidine-based derivatives with high affinity and selectivity for S1R. researchgate.netnih.gov For instance, investigations into piperidine/piperazine-based compounds have led to the discovery of potent S1R agonists with Ki values in the low nanomolar range, comparable to reference compounds like haloperidol. nih.gov Molecular modeling and docking studies help elucidate the binding modes of these ligands within the S1R binding pocket, revealing crucial interactions with amino acid residues that stabilize the ligand-receptor complex. nih.govunict.it

The development of these ligands is crucial for creating molecular probes to study S1R function and for designing potential new therapeutics for neurodegenerative diseases, pain, and psychiatric disorders. researchgate.netunict.it

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|

| Compound 1 (benzylpiperidine derivative) | 3.2 | N/A | N/A |

| Haloperidol (Reference) | 2.5 | N/A | N/A |

| Compound 2 (4-hydroxylphenyl derivative) | 24 | >1200 | 50 |

Utility in Peptide Synthesis Research

The N-Boc-4-piperidinecarboxamide structure is particularly valuable in the field of peptide chemistry, primarily due to the presence of the Boc protecting group.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid resin support. luxembourg-bio.com A key principle of SPPS is the use of temporary protecting groups for the N-terminal α-amino group of amino acids to prevent unwanted polymerization during the coupling steps. peptide.compeptide.com

The tert-butoxycarbonyl (Boc) group is a widely used N-α-protecting group, forming the basis of the "Boc/Bzl" protection strategy. peptide.compeptide.com The Boc group is introduced onto an amino group via reaction with di-tert-butyl dicarbonate (B1257347). libretexts.org Its primary advantage is its stability under various conditions required for peptide coupling while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comcreative-peptides.com This selective removal, which does not affect the more acid-labile side-chain protecting groups (often benzyl-based) or the bond linking the peptide to the resin, is a critical feature of orthogonal protection schemes. peptide.compeptide.com

The Boc deprotection mechanism involves the formation of a tert-butyl carbonium ion. peptide.compeptide.com After the Boc group is cleaved, the newly exposed N-terminal amine is neutralized, typically with a base like diisopropylethylamine (DIEA), making it ready for coupling with the next Boc-protected amino acid in the sequence. peptide.compeptide.com This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide is synthesized. peptide.com

| Protecting Group | Functionality Protected | Deprotection Condition | Stability |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | N-terminal α-amino group | Moderate Acid (e.g., TFA) | Stable to bases, mild acid |

| Bzl (Benzyl-based) | Amino acid side chains | Strong Acid (e.g., HF) | Stable to TFA, bases |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | N-terminal α-amino group (alternative strategy) | Base (e.g., Piperidine) | Stable to acid |

The chemical stability of the growing peptide chain is crucial for achieving high yields and purity in the final product. The use of robust and orthogonal protecting groups like Boc is fundamental to this goal. By preventing unwanted side reactions at the N-terminus during coupling, the Boc group ensures the fidelity of the peptide sequence. peptide.com

Furthermore, incorporating structural motifs like the piperidine ring from N-Boc-4-piperidinecarboxamide into a peptide backbone can enhance metabolic stability. mdpi.com Natural peptides are often susceptible to rapid degradation by proteases in vivo. mdpi.com Introducing non-natural building blocks and creating cyclic structures can sterically hinder the approach of these enzymes, thus increasing the peptide's half-life. mdpi.com Cyclization, for instance, can prevent degradation by exopeptidases which cleave from the ends of a peptide chain. mdpi.com While N-Boc-4-piperidinecarboxamide itself is a building block, its derivatives can be used to create peptidomimetics with improved stability against enzymatic degradation compared to their linear, natural counterparts. nih.govresearchgate.net This enhanced stability is critical for the development of peptide-based therapeutics. nih.gov

Analytical Chemistry Applications in Chemical Research

Use as a Standard Reference Material for Characterization

There is no substantial evidence in the reviewed literature to suggest that N-Boc-4-Piperidinecarboxamide is widely used as a standard reference material for the characterization of other compounds.

Role in Chromatography and Mass Spectrometry for Complex Mixture Analysis

While basic chromatographic techniques like Thin Layer Chromatography (TLC) may be employed to monitor chemical reactions involving N-Boc-4-Piperidinecarboxamide, detailed applications in advanced chromatography and mass spectrometry for the analysis of complex mixtures are not documented.

Spectroscopic Characterization Techniques (NMR, IR, MS, X-ray Diffraction) of Derivatives

Although spectroscopic data for the parent compound likely exists in chemical libraries, a body of research focusing on the systematic spectroscopic characterization of a range of its derivatives is not publicly available.

Theoretical and Computational Studies on N Boc 4 Piperidinecarboxamide Systems

Molecular Modeling for Structure-Activity Relationship (SAR) and Ligand Design Studies

Molecular modeling techniques are instrumental in elucidating the Structure-Activity Relationships (SAR) of N-Boc-4-piperidinecarboxamide derivatives. By constructing and visualizing three-dimensional models of these molecules, researchers can identify key structural features responsible for their biological activity.

Pharmacophore modeling, a subset of molecular modeling, is frequently used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For instance, in the design of sigma-1 (σ1) receptor ligands, pharmacophore mapping has identified that the N-(p-chlorobenzyl)piperidine carboxamide moiety contains the three crucial binding elements. units.it This understanding allows for the rational design of new derivatives with improved affinity and selectivity. units.it

Computational procedures that combine pharmacophore modeling with receptor-based ligand design have been successfully applied to modify the N-benzylcarboxamide part of lead compounds with various aliphatic, alicyclic, or more complex ring systems like tetrahydroquinoline. units.it These modifications aim to enhance properties such as selectivity against other receptors, for example, the σ2 receptor. units.it Furthermore, studies on related piperidine (B6355638) derivatives have shown that the conformational rigidity imparted by substituents, such as a cyclopropyl (B3062369) group on the piperidine nitrogen, can enhance binding specificity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of N-Boc-4-piperidinecarboxamide systems. These methods are used to calculate various molecular properties that are not easily accessible through experimental means.

DFT studies have been employed to investigate the mechanistic details of reactions involving piperidine derivatives. For example, calculations revealed that the pro-S hydrogen of a related Boc-protected piperidine is thermodynamically less acidic, which explains the moderate enantioselectivity observed when using certain chiral bases. The electronic properties calculated through DFT, such as the distribution of electron density, help in understanding and predicting the reactive sites within a molecule. bohrium.com

Global reactivity descriptors, derived from DFT calculations, can assess the reactivity and stability of molecules. researchgate.net Furthermore, techniques like Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions within the molecule, providing a more detailed picture of its electronic structure. researchgate.net The electrostatic potential map, another output of quantum chemical calculations, visualizes the charge distribution and helps in identifying nucleophilic and electrophilic centers, which are crucial for predicting intermolecular interactions. bohrium.comtandfonline.com

Computational Insights into Reaction Mechanisms, Stereoselectivity, and Transition States

Computational chemistry offers powerful tools to investigate reaction mechanisms, understand the origins of stereoselectivity, and characterize transition states. For derivatives of N-Boc-4-piperidinecarboxamide, these insights are vital for optimizing synthetic routes and controlling product outcomes.

DFT calculations have been instrumental in understanding stereoselectivity. For example, in reactions involving chiral bases, the stabilization of transition-state complexes by non-polar solvents can be computationally modeled to explain enhanced stereochemical outcomes. By calculating the energies of different possible transition states, chemists can predict which reaction pathway is more favorable and thus which stereoisomer will be the major product.

Computational studies can also shed light on reaction mechanisms by identifying intermediates and transition structures. For instance, in the synthesis of related piperidine derivatives, computational modeling can help understand the steps involved in processes like reductive amination or Hofmann degradation. These insights allow for the optimization of reaction conditions, such as temperature, to improve selectivity and minimize side reactions.

Molecular Dynamics Simulations for Ligand-Target Binding Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of how N-Boc-4-piperidinecarboxamide-based ligands interact with their biological targets over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding.

MD simulations have been extensively used to study the binding of piperidine carboxamide derivatives to receptors like the σ1 receptor. units.it These simulations can reveal stabilizing interactions, such as π-π stacking between the ligand and aromatic residues in the binding pocket. units.it By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of key interactions, like hydrogen bonds between the carboxamide group and receptor residues. nih.gov

Conformational analysis is another key application of MD simulations. The piperidine ring can adopt various conformations, such as chair or boat forms, and the orientation of substituents can significantly impact binding affinity. researchgate.net MD simulations allow researchers to explore the conformational landscape of the ligand both in solution and when bound to the target, providing insights into the bioactive conformation. nih.gov The binding free energies calculated from MD simulations, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can predict the binding affinity of a ligand to its target. units.itsamipubco.com

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔGbind | -10.24 |

| Calculated Ki (nM) | 31 |

| Experimental Ki (nM) | 22.5 |

Predictive Studies for Compound Design, Optimization, and Virtual Screening

Computational methods are increasingly used in a predictive manner for the design and optimization of new compounds, as well as for virtual screening of large chemical libraries to identify potential new drug candidates.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target to dock and rank potential ligands based on their predicted binding affinity. This approach is powerful when the target structure is known. Ligand-based virtual screening (LBVS), on the other hand, is used when the target structure is unknown and relies on the knowledge of other active molecules to build a pharmacophore model or use similarity searching to identify new compounds.

For N-Boc-4-piperidinecarboxamide systems, these predictive studies can guide the synthesis of new derivatives with improved properties. For example, based on in silico predictions, modifications to the N-benzylcarboxamide moiety of a lead compound were proposed and subsequently synthesized to improve selectivity for the σ1 receptor. units.it Quantitative Structure-Activity Relationship (QSAR) modeling can also be used to correlate physicochemical properties with biological activity, further aiding in the design of more potent and selective compounds. These computational approaches significantly reduce the time and resources required for drug discovery by prioritizing the synthesis and testing of the most promising candidates. researchgate.net

| Method | Basis | Application |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target | Docking candidate molecules and ranking by binding affinity |

| Ligand-Based Virtual Screening (LBVS) | Knowledge of other active molecules | Pharmacophore modeling and similarity searching |

Regulatory and Policy Implications for Research on N Boc 4 Piperidinecarboxamide

Classification and Control of Piperidine (B6355638) Precursors in Chemical Research and Manufacturing

The control of chemical precursors is a critical component of global and national drug supply reduction strategies. europa.eu These regulations are founded on international agreements, principally the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. europa.euhpra.ie This treaty requires signatory nations to monitor and control substances that can be used to produce illegal drugs. state.gov

In the United States, the Drug Enforcement Administration (DEA) is the primary agency responsible for regulating controlled substances and their precursors under the Controlled Substances Act (CSA). uci.edu Chemicals are categorized into lists, with "List I" chemicals being those most critical for the illicit manufacture of controlled substances. federalregister.gov Piperidine and some of its derivatives are controlled because of their use in synthesizing phencyclidine (PCP), a Schedule II controlled substance. usdoj.gov

Recently, the regulatory landscape for piperidine-containing compounds has evolved. For instance, 4-piperidone (B1582916) and its derivatives were designated as List I chemicals due to their role in the illicit synthesis of fentanyl. federalregister.govregulations.gov Similarly, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), a carbamate (B1207046) of a List I chemical, was given a specific listing, reinforcing that derivatives and protected forms of controlled precursors are also subject to regulation. federalregister.gov

The European Union has a harmonized system for precursor control, outlined in regulations (EC) No 273/2004 and (EC) No 111/2005, which govern trade within the EU and with third countries, respectively. europa.eu These regulations categorize precursors into three main groups based on their sensitivity and potential for diversion. europa.euwww.gov.uk Piperidine is classified as a Category 2 substance. europa.eu In 2023, the EU further amended its regulations to add new fentanyl precursors, including 1-boc-4-AP, to its most strictly controlled list, Category 1. www.gov.uk

These classifications mandate that any entity involved in the manufacture, distribution, importation, or exportation of these chemicals must adhere to stringent requirements. This includes obtaining registrations or licenses from national competent authorities, such as the DEA in the U.S. or the Home Office in the UK. regulations.govgla.ac.uk

Table 1: International and National Classification of Selected Piperidine Derivatives

| Compound/Class | United States (DEA) | European Union | Rationale for Control |

| Piperidine | List II Chemical (historically) | Category 2 Precursor europa.eu | Precursor to Phencyclidine (PCP) usdoj.gov |

| 4-Piperidone & its derivatives | List I Chemical federalregister.gov | Not uniformly scheduled, but monitored | Precursor to Fentanyl regulations.gov |

| 1-boc-4-AP | List I Chemical federalregister.gov | Category 1 Precursor www.gov.uk | Precursor to Fentanyl |

| N-Boc-4-Piperidinecarboxamide | Not explicitly scheduled, but may be considered a derivative or chemical mixture subject to control depending on context and potential for conversion. | Not explicitly scheduled, but subject to monitoring due to its piperidine core. | Structural similarity to controlled precursors. |

Impact of Chemical Control Provisions on Synthetic Route Development in Academic and Industrial Settings

The regulation of piperidine precursors has a direct and significant impact on chemists in both academic and industrial laboratories. The primary effect is the imposition of a substantial administrative and compliance burden. Researchers and companies must navigate a complex regulatory framework to legally acquire, store, use, and dispose of these chemicals. vcu.eduuvm.edu

Key impacts include:

Registration and Licensing: Laboratories must obtain specific registrations from national authorities (e.g., a DEA registration in the U.S.) to handle List I chemicals. regulations.govvcu.edu This process can be lengthy and requires detailed justification for the intended use of the chemical.

Record-Keeping and Reporting: Strict inventory and record-keeping are mandatory. bgsu.edu Every transaction, from purchase to disposal, must be documented and these records must be available for inspection by regulatory agencies at any time. bgsu.edu Suspicious transactions or significant losses must be reported immediately. vcu.educanada.ca

Security and Storage: Controlled precursors must be stored securely to prevent theft or diversion. gla.ac.uk This often involves locked cabinets or safes, with access limited to authorized personnel. gla.ac.uk

Procurement and Disposal: Ordering controlled substances is a regulated process, often requiring specific forms (like the DEA Form 222 for Schedule I and II substances). bgsu.edu Disposal cannot be done through standard waste streams; it requires the use of registered reverse distributors or specific, witnessed destruction protocols to ensure the chemical is rendered non-recoverable. uvm.edu

These regulations can influence the very design of a synthetic route. Chemists may actively seek to develop synthetic pathways that avoid the use of listed precursors to bypass the associated regulatory hurdles. drugsandalcohol.ie The emergence of "designer" or "pre-precursors"—chemicals that are not themselves controlled but can be easily converted into regulated precursors—is a direct consequence of this pressure. drugsandalcohol.ieunvienna.org While N-Boc-4-piperidinecarboxamide, with its Boc-protecting group, might be chosen to perform a specific chemical transformation, its underlying piperidine structure means its procurement and use are still scrutinized. chemimpex.com The choice of a particular precursor can therefore become a strategic decision balancing synthetic efficiency against regulatory complexity. scielo.br

Strategies for Compliance and Responsible Research Practices in the Context of Controlled Precursors

To navigate the regulatory environment surrounding compounds like N-Boc-4-piperidinecarboxamide, research institutions and chemical companies must implement robust compliance programs. These programs are essential not only for legal adherence but also for maintaining a culture of safety and ethical responsibility.

Effective strategies for compliance and responsible research include:

Institutional Oversight: Establishing a centralized office or committee, such as an Office of Research Compliance, to oversee the use of controlled substances and precursors is a best practice. bgsu.educitiprogram.org This body can provide guidance, facilitate training, and act as a liaison with regulatory agencies. bgsu.edu

Clear Standard Operating Procedures (SOPs): Detailed SOPs should be developed and implemented for every stage of the chemical's lifecycle, from ordering and receipt to storage, use, and disposal. gla.ac.uk These procedures ensure that all personnel handle the substances consistently and in accordance with regulations.

Personnel Management: Researchers who will handle controlled precursors (Principal Investigators) must be individually registered with the relevant authorities. vcu.edu All personnel with access to these chemicals should be formally designated as "authorized users," undergo background screening where required, and receive specific training on security and record-keeping protocols. vcu.edu

Vigilant Inventory Management: Maintaining a meticulous, real-time inventory is crucial. An initial inventory is required upon first acquiring a controlled substance, followed by regular, often biennial, physical inventories to reconcile records with physical stock. uvm.edu This practice is key to the early detection of any potential loss or diversion. bgsu.edu

"Know Your Client" Principles: Distributors and manufacturers have a responsibility to have systems in place to identify suspicious transactions, such as orders of unusual size or frequency. canada.ca This principle of commercial diligence helps prevent diversion into illicit channels.

Proactive Engagement with Regulators: Fostering a cooperative relationship with regulatory bodies is beneficial. This includes seeking clarification on rules, responding promptly to inquiries, and ensuring all required reports are submitted accurately and on time. unodc.org

By implementing these strategies, research organizations can ensure that their use of valuable chemical intermediates like N-Boc-4-piperidinecarboxamide remains firmly within legal and ethical bounds, facilitating legitimate scientific advancement while preventing diversion.

Table 2: Key Compliance Strategies for Research with Controlled Precursors

| Strategy Area | Action Items | Rationale |

| Regulatory Adherence | Obtain and maintain necessary DEA/Home Office registrations. gla.ac.ukvcu.edu Appoint a responsible compliance officer. europa.eu | Ensures legal authority to possess and use controlled precursors. |

| Procurement & Acquisition | Use designated ordering procedures and forms. Verify the legitimacy of suppliers. | Prevents unauthorized acquisition and ensures a clear chain of custody. bgsu.edu |

| Security & Storage | Store chemicals in locked, secure cabinets or rooms with limited access. gla.ac.uk | Minimizes risk of theft and diversion for illicit use. canada.ca |

| Record-Keeping | Maintain detailed, contemporaneous logs of use, including quantities and dates. Conduct and document regular physical inventories. uvm.edubgsu.edu | Provides an auditable trail for regulatory inspection and helps identify losses quickly. bgsu.edu |

| Personnel | Ensure Principal Investigators are registered. Screen and formally train all authorized users. vcu.edu | Restricts access to qualified and vetted individuals, enhancing security. |

| Disposal | Use a certified reverse distributor or follow approved on-site destruction protocols. Document all disposals with appropriate forms (e.g., DEA Form 41). uvm.edubgsu.edu | Guarantees that the chemical is destroyed and cannot be recovered for illicit use. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-4-Piperidinecarboxamide derivatives, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions using Boc-protected piperidine intermediates. For example, carboxamide derivatives are synthesized by reacting Boc-protected piperidine with sulfonyl chlorides or activated carboxylic acids under anhydrous conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity (>98%) is verified using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. What safety precautions are critical when handling N-Boc-4-Piperidinecarboxamide intermediates in laboratory settings?

- Methodological Answer : Essential precautions include:

- Use of PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Conducting reactions in a fume hood to prevent inhalation of vapors.

- Segregating waste in labeled containers for professional disposal to avoid environmental contamination.

- Storing the compound at room temperature (RT) in airtight containers away from moisture and light to maintain stability .

Q. What analytical techniques are most effective for characterizing N-Boc-4-Piperidinecarboxamide derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm molecular structure (e.g., Boc group protons at δ 1.4–1.5 ppm; piperidine ring protons at δ 2.5–3.5 ppm).

- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹).

- Elemental Analysis : To validate empirical formulas (e.g., C₁₅H₂₁N₃O₄).

- HPLC : For purity assessment (>98% threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing novel N-Boc-4-Piperidinecarboxamide analogs?

- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify dynamic rotational barriers in the piperidine ring.

- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals.

- Isotopic Labeling : For tracking specific functional groups (e.g., ¹⁵N-labeled amides).

- Comparative Analysis : Cross-referencing with published spectra of structurally similar compounds .

Q. What computational methods are suitable for predicting the reactivity of N-Boc-4-Piperidinecarboxamide in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies for SN2 reactions at the piperidine nitrogen.

- Molecular Dynamics (MD) Simulations : Models steric effects of the Boc group on reaction pathways.

- Docking Studies : Predicts binding affinities in enzyme-inhibitor complexes (e.g., carbonic anhydrase interactions) .

Q. How can researchers design experiments to assess the steric effects of Boc and carboxamide groups on piperidine ring conformation?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal structures to quantify bond angles and torsional strain.

- NOE (Nuclear Overhauser Effect) Spectroscopy : Measures spatial proximity between Boc-protected groups and adjacent substituents.

- Conformational Energy Calculations : Using software like Gaussian or ORCA to compare chair vs. boat conformations .

Q. What strategies exist for optimizing reaction yields in multi-step syntheses involving N-Boc-4-Piperidinecarboxamide intermediates?

- Methodological Answer :

- Protecting Group Strategy : Sequential use of Boc/Cbz groups to prevent side reactions.

- Catalytic Optimization : Screening Pd/C or Raney nickel for hydrogenolysis efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- In-line Monitoring : Use of LC-MS to track intermediate formation and adjust reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.